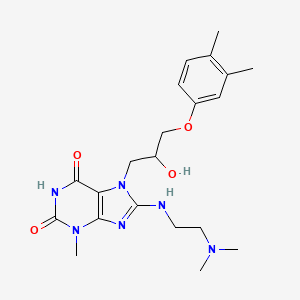

8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its common reactions, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This includes the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications

Antitumor Activity and Vascular Relaxing Effects

- A study by Ueda et al. (1987) found that related purine derivatives, including triazino purines, exhibited antitumor activity against P388 leukemia. Some of these compounds were also tested for their vascular relaxing effects, although they did not show potent activity in this regard (Ueda et al., 1987).

Synthesis and Cytotoxic Activity

- Deady et al. (2003) reported on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxicity against various cancer cell lines. This demonstrates the potential of similarly structured compounds in cancer treatment (Deady et al., 2003).

Affinity and Pharmacological Evaluation for Receptor Ligands

- Chłoń-Rzepa et al. (2013) designed new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione. These compounds showed potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with potential psychotropic activity, demonstrating the versatility of purine derivatives in psychopharmacology (Chłoń-Rzepa et al., 2013).

Anti-HIV Prodrugs for CNS Delivery

- Driscoll et al. (1995) synthesized a series of amino analogs of purines for potential use as anti-HIV prodrugs. These compounds were designed to be more lipophilic for better penetration into the central nervous system, highlighting the application of purine derivatives in developing treatments for HIV (Driscoll et al., 1995).

Antiviral and Antihypertensive Activity

- Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, which were tested for antiviral and antihypertensive activity. This indicates the potential use of such compounds in addressing viral infections and hypertension (Nilov et al., 1995).

Antimicrobial and Antifungal Properties

- Romanenko et al. (2016) developed a method for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and studied their antimicrobial and antifungal properties. This suggests a role for these compounds in combating infectious diseases (Romanenko et al., 2016).

Quantitative Structure-Activity Relationship in Antitumor Compounds

- Sami et al. (1995) synthesized a series of amino-substituted dibenzisoquinoline diones and studied their antitumor activity. This research contributes to understanding the relationship between chemical structure and antitumor efficacy (Sami et al., 1995).

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis of the compound.

properties

IUPAC Name |

8-[2-(dimethylamino)ethylamino]-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O4/c1-13-6-7-16(10-14(13)2)31-12-15(28)11-27-17-18(26(5)21(30)24-19(17)29)23-20(27)22-8-9-25(3)4/h6-7,10,15,28H,8-9,11-12H2,1-5H3,(H,22,23)(H,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXMAWYHVCLSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-(dimethylamino)ethyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)

![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)

![Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2733819.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2733825.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2733826.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2733827.png)

![2-[(8,9-Dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-phenylethanone](/img/structure/B2733828.png)